2,2'-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide is a complex organic compound that features a furan ring linked to two benzothiazolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzothiazolium groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce modified benzothiazolium compounds .
Scientific Research Applications
2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which 2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and benzothiazolium groups can engage in specific binding interactions, influencing biological pathways and leading to various effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Furan-2-yl-vinyl)-3-methyl-benzothiazol-3-ium tetrafluoroborate: Similar structure but different counterion.
Furan, 2,2’-[oxybis(methylene)]bis-: Contains a furan ring with different substituents.
Bis(2-methyl-3-furyl)disulfide: Features furan rings linked by a disulfide bond.
Uniqueness
2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide is unique due to its specific combination of furan and benzothiazolium groups, which confer distinct chemical and biological properties not found in similar compounds .
This detailed article provides a comprehensive overview of 2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
111457-99-9 |
---|---|
Molecular Formula |
C20H16I2N2OS2 |
Molecular Weight |
618.3 g/mol |
IUPAC Name |
3-methyl-2-[5-(3-methyl-1,3-benzothiazol-3-ium-2-yl)furan-2-yl]-1,3-benzothiazol-3-ium;diiodide |
InChI |
InChI=1S/C20H16N2OS2.2HI/c1-21-13-7-3-5-9-17(13)24-19(21)15-11-12-16(23-15)20-22(2)14-8-4-6-10-18(14)25-20;;/h3-12H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
JCGZPAQEVAEURS-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(O3)C4=[N+](C5=CC=CC=C5S4)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.